9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Description
9-Nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one, commonly referred to as 9-nitrocytisine, is a complex organic compound belonging to the class of alkaloids. This compound is structurally characterized by a fused ring system and a nitro group attached to the ninth position
Properties
IUPAC Name |
5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11-10(14(16)17)2-1-9-8-3-7(4-12-5-8)6-13(9)11/h1-2,7-8,12H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIJTKJEBUZNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=C(C(=O)N3C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-nitrocytisine involves multiple steps, starting with the construction of the core pyrido[1,2-a][1,5]diazocin structure. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,5]diazocin Core: : This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: : The nitration reaction is typically carried out using nitric acid or other nitrating agents under controlled conditions to ensure the selective introduction of the nitro group at the desired position.
Hydrogenation: : The compound undergoes hydrogenation to reduce double bonds and achieve the hexahydro structure.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
9-Nitrocytisine undergoes various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized under specific conditions.
Reduction: : The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution Reactions: : Various nucleophiles can substitute the nitro group or other functional groups present in the molecule.
Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized derivatives, amines, and substituted analogs.
Scientific Research Applications
Chemistry: : It serves as a valuable intermediate in the synthesis of other complex organic compounds.
Biology: : The compound exhibits significant biological activity, including anti-inflammatory, analgesic, and antitumor properties.
Medicine: : It has potential therapeutic applications in treating conditions such as inflammation, pain, and cancer.
Industry: : Its unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 9-nitrocytisine exerts its effects involves interaction with specific molecular targets and pathways. It is known to bind to nicotinic acetylcholine receptors, leading to various physiological responses. The compound also modulates signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
9-Nitrocytisine is structurally similar to other alkaloids such as cytisine and anabasine. its unique nitro group and hexahydro structure confer distinct chemical and biological properties. Compared to cytisine, 9-nitrocytisine exhibits enhanced potency and selectivity in its biological activities.
Conclusion
9-Nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a fascinating compound with diverse applications in scientific research and industry. Its unique structure and biological activities make it a valuable target for further study and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
